(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a chloro group, a methyl group, and a nitroso group attached to a tetrahydrobenzazepine ring system. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzazepine ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Nitrosation: The nitroso group is introduced through a nitrosation reaction using nitrous acid or other nitrosating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines. Substitution reactions can result in the formation of various substituted benzazepines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Signal Transduction: It can affect signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine can be compared with other similar compounds, such as:
8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the (1R) stereochemistry.
1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the chloro group.
8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the nitroso group.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2518136-84-8 |
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Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(5R)-7-chloro-5-methyl-3-nitroso-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C11H13ClN2O/c1-8-7-14(13-15)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1 |
InChI Key |
POOKTNWLAMHIKQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)N=O |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)N=O |
Purity |
95 |
Origin of Product |
United States |
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